4,7-Dibromotricyclo[5.2.1.0^{2,6}]deca-4,8-diene-3,10-dione
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Overview
Description
4,7-Dibromotricyclo[5.2.1.0^{2,6}]deca-4,8-diene-3,10-dione is a complex organic compound with the molecular formula C10H6Br2O2. It is known for its unique tricyclic structure, which includes two bromine atoms and two ketone groups. This compound is often used as a building block in organic synthesis and has various applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dibromotricyclo[5.2.1.0^{2,6}]deca-4,8-diene-3,10-dione typically involves the bromination of tricyclo[5.2.1.0^{2,6}]deca-4,8-diene-3,10-dione. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. The reaction is usually performed in an inert solvent such as dichloromethane at low temperatures to ensure selective bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4,7-Dibromotricyclo[5.2.1.0^{2,6}]deca-4,8-diene-3,10-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The ketone groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form more complex structures
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions
Major Products
Substitution: Formation of derivatives with different functional groups.
Reduction: Formation of tricyclic alcohols.
Scientific Research Applications
4,7-Dibromotricyclo[5.2.1.0^{2,6}]deca-4,8-diene-3,10-dione is used in various fields of scientific research:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 4,7-Dibromotricyclo[5.2.1.0^{2,6}]deca-4,8-diene-3,10-dione involves its interaction with specific molecular targets. The bromine atoms and ketone groups play a crucial role in its reactivity. The compound can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dibromo-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene-1,8-dione
- Endo-2,4-dibromodicycloopentadien-1,8-dione
Uniqueness
4,7-Dibromotricyclo[5.2.1.0^{2,6}]deca-4,8-diene-3,10-dione is unique due to its tricyclic structure and the presence of both bromine atoms and ketone groups. This combination of features makes it a versatile building block in organic synthesis and a valuable compound in various research applications .
Properties
IUPAC Name |
4,7-dibromotricyclo[5.2.1.02,6]deca-4,8-diene-3,10-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2O2/c11-6-3-5-7(8(6)13)4-1-2-10(5,12)9(4)14/h1-5,7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPIIZGUQJCFMDJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2(C3C=C(C(=O)C3C1C2=O)Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10329471 |
Source
|
Record name | 2,4-Dibromo-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene-1,8-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10329471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.96 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32846-64-3 |
Source
|
Record name | 32846-64-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124083 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4-Dibromo-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene-1,8-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10329471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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